molecular formula C12H15NO2S B2379594 3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one CAS No. 1500225-39-7

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one

Cat. No. B2379594
CAS RN: 1500225-39-7
M. Wt: 237.32
InChI Key: RLJPEYKWXVXCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one” is a chemical compound with the molecular formula C12H15NO2S. It has a molecular weight of 237.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring attached to a phenyl group through a sulfanyl linkage . The phenyl group is substituted at the 3-position with a hydroxymethyl group .

Scientific Research Applications

Antitumor and Antimicrobial Applications

3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one has been synthesized and characterized for its potential in antitumor and antimicrobial applications. A study by Azmy et al. (2021) demonstrated the efficient microwave-assisted synthesis of a related compound, highlighting its significant purity, yield, and eco-friendly reaction conditions. The synthesized molecules exhibited similar results to the reference data in antitumor treatment of human colon and breast cells, attributing this activity to the presence of the hydroxyl group, heterocyclic motifs, and sulfur (Azmy et al., 2021).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of compounds related to this compound have been a subject of interest. Hunter and McNab (2010) investigated 3-Hydroxythiophene derivatives, revealing insights into their reactivity and potential applications in various chemical reactions, including Vilsmeier formylation (Hunter & McNab, 2010).

Synthesis of Derivatives and Biological Activities

The synthesis of derivatives of related compounds and their biological activities have been explored. Naik and Bodke (2019) reported the facile synthesis of 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4‑hydroxy-2H-1-benzopyran-2-one derivatives. These compounds were evaluated for their biological applications, demonstrating the versatility of this chemical structure in developing potentially biologically active molecules (Naik & Bodke, 2019).

Medicinal Chemistry and Drug Design

The compound's structure has been utilized in medicinal chemistry and drug design. For example, research by Carcanague et al. (2002) involved developing compounds with a similar structure for potential use as anti-Helicobacter pylori agents, demonstrating the compound's applicability in targeted drug design (Carcanague et al., 2002).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of derivatives have also been investigated. Ruzza et al. (2009) synthesized 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative, and evaluated its biological activities, indicating its potential as a bifunctional antimelanoma agent (Ruzza et al., 2009).

properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]sulfanyl-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-13-6-5-11(12(13)15)16-10-4-2-3-9(7-10)8-14/h2-4,7,11,14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJPEYKWXVXCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.